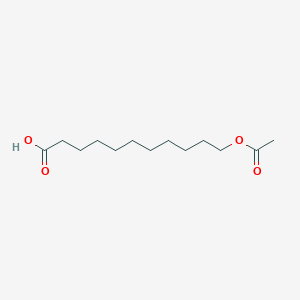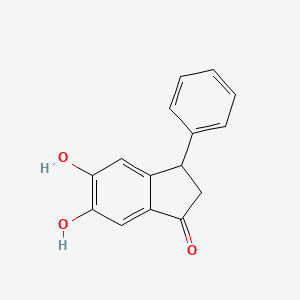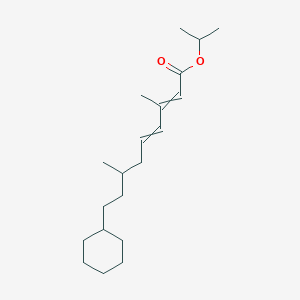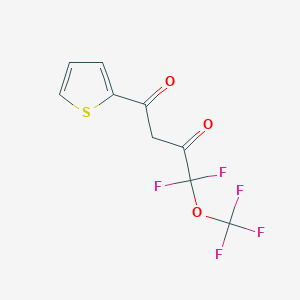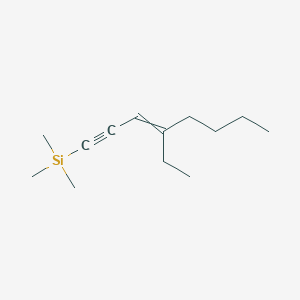
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H24Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and an ethyloctenynyl group. Organosilicon compounds like this one are known for their versatility in organic synthesis and their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkynes. One common method is the reaction of trimethylsilane with an appropriate alkyne in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
化学反应分析
Types of Reactions
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce different silanes. Substitution reactions can introduce various functional groups into the molecule .
科学研究应用
Chemistry
In chemistry, (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organosilicon compounds are being explored for their potential use in drug delivery systems and as bioactive agents. The presence of silicon can improve the bioavailability and metabolic stability of pharmaceutical compounds .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and adhesives .
作用机制
The mechanism of action of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the ethyloctenynyl group. The silicon atom can stabilize reactive intermediates, while the ethyloctenynyl group can undergo addition and substitution reactions. These properties make the compound a versatile reagent in organic synthesis .
相似化合物的比较
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilane: A simpler compound with only trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of both the ethyloctenynyl group and the trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
属性
CAS 编号 |
56904-79-1 |
|---|---|
分子式 |
C13H24Si |
分子量 |
208.41 g/mol |
IUPAC 名称 |
4-ethyloct-3-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H24Si/c1-6-8-10-13(7-2)11-9-12-14(3,4)5/h11H,6-8,10H2,1-5H3 |
InChI 键 |
WZXPEJDDNLJZNM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=CC#C[Si](C)(C)C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




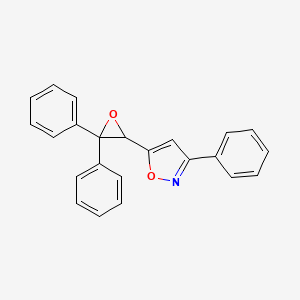
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
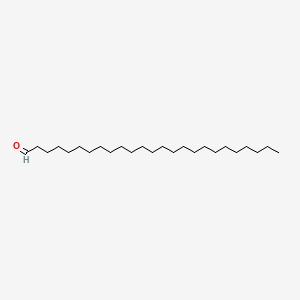
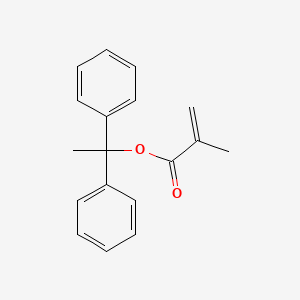
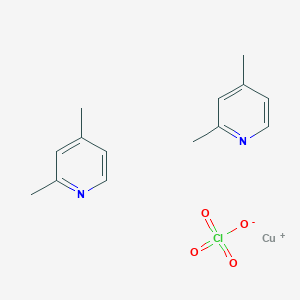
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
